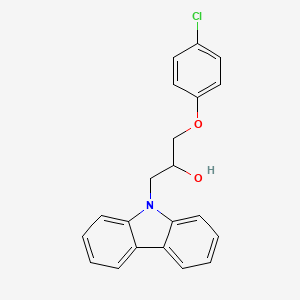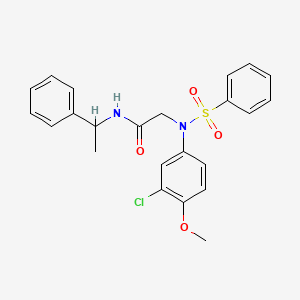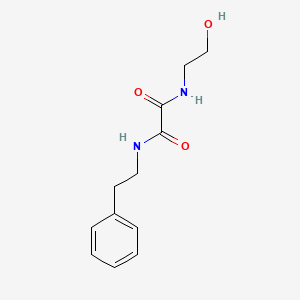![molecular formula C9H13N3O2S B5107912 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Methylene Blue (MB), is a synthetic compound with a blue-green color. It has been widely used in various scientific research applications due to its unique properties and characteristics. MB has been used as a dye, a redox indicator, and a photosensitizer, and it has also been found to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of MB is complex and multifaceted. It has been found to interact with various cellular components, including proteins, nucleic acids, and membranes. MB can act as an electron donor or acceptor, depending on the redox potential of the system. It can also generate reactive oxygen species (ROS) under certain conditions, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
MB has been found to have various biochemical and physiological effects on cells and tissues. It can inhibit the activity of various enzymes, including monoamine oxidase and nitric oxide synthase. It can also modulate the expression of various genes involved in cellular processes, including apoptosis and inflammation. MB has been found to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
MB has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf-life. MB can be used in a wide range of assays and experiments, including those involving redox reactions, photosensitization, and histology. However, there are also limitations to the use of MB in lab experiments. It can be toxic to cells at high concentrations and can interfere with certain assays and experiments. It can also generate ROS, which can cause oxidative damage to cells.
Future Directions
There are several future directions for the use of MB in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MB has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use in cancer therapy. MB has been found to have anti-tumor effects and can sensitize cancer cells to radiation and chemotherapy. Finally, MB has potential applications in the field of infectious diseases, including its use as an antimicrobial agent and in the treatment of viral infections.
Conclusion:
In conclusion, 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione Blue is a synthetic compound with a wide range of scientific research applications. It can be synthesized through various methods and has unique properties and characteristics. MB has been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. While there are limitations to its use in lab experiments, MB has several advantages and remains a valuable tool for researchers. Further research is needed to fully understand the mechanisms of action of MB and its potential applications in various fields.
Synthesis Methods
MB can be synthesized through various methods, including the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite, the oxidation of leucomethylene blue with ferric chloride, and the oxidation of N,N-dimethyl-p-phenylenediamine with ferric chloride. The most commonly used method for synthesizing MB is the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite.
Scientific Research Applications
MB has been used in various scientific research applications due to its unique properties. It has been used as a redox indicator in biochemical assays, a photosensitizer in photodynamic therapy, and a dye in histology and microbiology. MB has also been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
properties
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-5(2)10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSOPQNVLRKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(NC(=S)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)